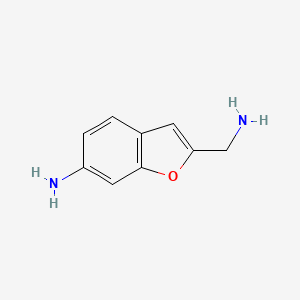

2-(Aminomethyl)benzofuran-6-amine

Description

Properties

CAS No. |

165737-06-4 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.192 |

IUPAC Name |

2-(aminomethyl)-1-benzofuran-6-amine |

InChI |

InChI=1S/C9H10N2O/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5,10-11H2 |

InChI Key |

BFKLPHCOPDLLAL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N)OC(=C2)CN |

Synonyms |

2-Benzofuranmethanamine, 6-amino- |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Research Findings

Pharmacological Activity

- 6-APB vs. 5-APB: 6-APB exhibits higher affinity for serotonin (5-HT2B) and dopamine receptors compared to 5-APB, mimicking MDMA’s effects in animal models . This difference is attributed to the positional isomerism of the aminopropyl side chain, which alters receptor binding kinetics .

Metabolic and Analytical Differentiation

- Mass Spectrometry : Tandem MS techniques differentiate 2- and 6-isomers of benzofuran derivatives based on fragmentation patterns. For example, 6-APB produces distinct ions (e.g., m/z 134) compared to its isomers, enabling precise identification in forensic analysis .

- Hepatic Metabolism : 6-APB undergoes N-demethylation and oxidation via CYP450 enzymes, generating metabolites detectable in urine and plasma .

Toxicity and Regulatory Status

- 6-APB : Classified as a hazardous substance in multiple countries due to severe cardiovascular and neurological toxicity .

- 2-(Aminomethyl)benzofuran-6-amine: While direct toxicity data are lacking, its structural similarity to regulated compounds warrants cautious handling (e.g., flammability, corrosivity) .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(Aminomethyl)benzofuran-6-amine, and what reaction conditions critically influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. The benzofuran core is first constructed, followed by functionalization with aminomethyl and amine groups. Key steps include:

- Ring formation : Cyclization of substituted phenols or coupling reactions to form the benzofuran scaffold.

- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, often using reagents like sodium borohydride or ammonia derivatives .

- Critical conditions : Temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and pH control (neutral to slightly basic for amine stability) significantly impact yield and purity .

Q. Which spectroscopic techniques are essential for characterizing 2-(Aminomethyl)benzofuran-6-amine, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on and signals for the benzofuran ring (e.g., aromatic protons at δ 6.5–7.5 ppm) and aminomethyl group (δ 2.8–3.5 ppm for -CH-NH) .

- Mass spectrometry (MS) : Monitor molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm the backbone structure. High-resolution MS (HRMS) is critical for distinguishing isomers .

- IR spectroscopy : Identify N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of 2-(Aminomethyl)benzofuran-6-amine?

- Methodological Answer :

- Isomer differentiation : Use tandem MS (MS/MS) or GC-MS to distinguish positional isomers (e.g., 2- vs. 6-substituted benzofurans) based on unique fragmentation pathways .

- Cross-validation : Combine multiple techniques (e.g., - HMBC NMR for nitrogen connectivity) to resolve ambiguities in overlapping signals .

- Computational modeling : Predict NMR chemical shifts using DFT calculations (e.g., B3LYP/6-31G*) to validate experimental data .

Q. What methodological approaches are used to study the interaction of 2-(Aminomethyl)benzofuran-6-amine with biological targets, and how can binding affinities be quantified?

- Methodological Answer :

- Enzyme inhibition assays : Monitor activity changes in target enzymes (e.g., kinases or proteases) using fluorogenic substrates or radiolabeled ligands. IC values are calculated via dose-response curves .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k, k) to determine dissociation constants (K) .

- Molecular docking : Use software like AutoDock to predict binding poses and identify critical residues (e.g., hydrogen bonding with the aminomethyl group) .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of 2-(Aminomethyl)benzofuran-6-amine derivatives?

- Methodological Answer :

- Solvent selection : Use aprotic solvents (e.g., THF or DCM) to reduce side reactions with nucleophilic intermediates .

- Catalyst optimization : Employ palladium catalysts for Suzuki-Miyaura couplings to enhance regioselectivity .

- Temperature gradients : Implement slow heating (e.g., 2°C/min) during cyclization to prevent thermal decomposition .

Q. What strategies are recommended for reconciling discrepancies in reported biological activities of benzofuran derivatives across studies?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC values) and adjust for assay variability (e.g., cell line differences) .

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replacing methoxy with trifluoromethyl groups) to isolate contributing factors .

- Reproducibility protocols : Validate findings via orthogonal assays (e.g., in vitro vs. in vivo models) and share raw data in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.